N-cyclopropyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
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Overview
Description
N~2~-Cyclopropyl-5-[(3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furamide is a heterocyclic compound that features a unique combination of a cyclopropyl group, a pyrazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Cyclopropyl-5-[(3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable catalyst.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the pyrazole and furan rings through a suitable linker, such as a methyl group, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process .
Types of Reactions:
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-Cyclopropyl-5-[(3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds[][10].
Biological Studies: It is used in studies investigating the biological activity of heterocyclic compounds, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N2-Cyclopropyl-5-[(3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and pyrazolo[1,5-a]pyrimidines share structural similarities.
Furan Derivatives: Compounds like furan-2,5-dione and furfurylamine are structurally related.
Uniqueness:
Structural Uniqueness: The combination of a cyclopropyl group, a pyrazole ring, and a furan ring in a single molecule is unique and contributes to its distinct chemical properties.
Biological Activity: The compound exhibits unique biological activities that are not observed in other similar compounds, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-cyclopropyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-10(2)17(16-9)8-12-5-6-13(19-12)14(18)15-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,15,18) |
InChI Key |
KOELTKAMOPOOMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3CC3)C |
Origin of Product |
United States |
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